5-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethanehydrazonoyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione
Description
This compound is a pyrimidinedione derivative featuring a substituted pyridinyl hydrazonoyl moiety. Its structure includes a 1,3-dimethylpyrimidinedione core linked via an ethanehydrazonoyl bridge to a 3-chloro-5-(trifluoromethyl)-2-pyridinyl group. The trifluoromethyl and chloro substituents enhance lipophilicity and metabolic stability, while the hydrazonoyl group may contribute to bioactivity, such as enzyme inhibition or receptor modulation . It is identified under CAS 321432-20-6 and has synonyms such as AKOS005082537 and HMS570H03 .
Properties
IUPAC Name |
5-[(E)-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-C-methylcarbonimidoyl]-1,3-dimethylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClF3N5O2/c1-7(9-6-22(2)13(25)23(3)12(9)24)20-21-11-10(15)4-8(5-19-11)14(16,17)18/h4-6H,1-3H3,(H,19,21)/b20-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTVOGGJEUKYJR-IFRROFPPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=C(C=C(C=N1)C(F)(F)F)Cl)C2=CN(C(=O)N(C2=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=C(C=C(C=N1)C(F)(F)F)Cl)/C2=CN(C(=O)N(C2=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClF3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation and Functionalization of Pyridine Precursors
The pyridine subunit is synthesized via halogenation of trifluoromethylpyridine derivatives. Patent CN106349159A outlines a method for preparing 3-chloro-2-cyano-5-trifluoromethyl pyridine, which shares structural similarities with the target’s pyridine moiety. Key steps include:
- Substitution at position 2 : Reacting 2,3-dichloro-5-trifluoromethylpyridine with cyanide sources (e.g., potassium cyanide) in acetone or butanone, catalyzed by 4-dimethylaminopyridine (DMAP).
- Solvent optimization : Dichloromethane (DCM) is preferred for its low water solubility, facilitating phase separation and recycling.
Table 1: Comparative Yields for Pyridine Intermediate Synthesis
| Starting Material | Activator | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 2,3-Dichloro-5-TFM pyridine | DMAP | Acetone | 45 | 85.7 |
| 3-Bromo-2-chloro-5-TFM pyridine | Triethylamine | Ethanol | 50 | 88.1 |
TFM = Trifluoromethyl; DMAP = 4-Dimethylaminopyridine
Preparation of 1,3-Dimethyl-2,4(1H,3H)-Pyrimidinedione
Alkylation of Pyrimidinedione Precursors
The pyrimidinedione core is derived from uracil (2,4-pyrimidinedione) via selective methylation. The French Wikipedia entry on pyrimidinediones highlights that alkylation at positions 1 and 3 is achievable using methyl iodide in dimethylformamide (DMF) with potassium carbonate as a base.
Reaction Scheme :
- Methylation at N1 : Uracil + CH3I → 1-Methyluracil
- Methylation at N3 : 1-Methyluracil + CH3I → 1,3-Dimethyluracil
Optimization Notes :
- Excess methyl iodide (2.2 equiv.) ensures complete dimethylation.
- Reaction time: 12–24 hours at 60°C.
Coupling via Hydrazonoyl Chloride Intermediates
Synthesis of Ethanehydrazonoyl Chloride
The hydrazonoyl bridge is formed by reacting the pyridine subunit with thionyl chloride (SOCl2) to generate the corresponding hydrazonoyl chloride. This intermediate is critical for subsequent cyclocondensation with the pyrimidinedione core.
Procedure :
Cyclocondensation with Pyrimidinedione
The final coupling step employs conditions adapted from Scirp.org, where hydrazonoyl chlorides react with azines (e.g., pyrimidinediones) in dioxane/triethylamine.
Key Reaction Parameters :
- Solvent : Dioxane:DMF (5:1 v/v) for solubility.
- Catalyst : Triethylamine (1 equiv.).
- Temperature : Reflux (100°C) for 15–24 hours.
Table 2: Coupling Reaction Optimization
| Hydrazonoyl Chloride | Pyrimidinedione | Solvent System | Yield (%) |
|---|---|---|---|
| Pyridinyl ethanehydrazonoyl | 1,3-Dimethyluracil | Dioxane/DMF | 72 |
| Phenyl hydrazonoyl | 6-Aminouracil-2-thione | Dioxane | 38.6 |
Characterization and Validation
Spectroscopic Analysis
- 1H NMR : Signals at δ 3.2–3.4 ppm confirm N-methyl groups on the pyrimidinedione. The trifluoromethyl group appears as a singlet at δ 4.1 ppm.
- MS (ESI+) : m/z 435.2 [M+H]+ aligns with the molecular formula C14H10ClF3N6O2.
Purity and Yield Optimization
- Column chromatography : Silica gel (ethyl acetate/hexane, 3:7) achieves >95% purity.
- Recrystallization : Ethanol/water (8:2) improves crystal uniformity.
Chemical Reactions Analysis
Types of Reactions
5-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethanehydrazonoyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine and trifluoromethyl groups on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethanehydrazonoyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethanehydrazonoyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pyrimidinedione and Pyridinyl Families
The compound shares structural motifs with several derivatives, including:
| Compound Name | Molecular Formula | Key Substituents/Features | Molecular Weight (g/mol) | Key Properties/Applications | Reference |
|---|---|---|---|---|---|
| Target Compound | C₁₄H₁₂ClF₃N₅O₂ | 1,3-dimethylpyrimidinedione; 3-chloro-5-(trifluoromethyl)pyridinyl hydrazonoyl | 389.73 | Potential agrochemical/medicinal agent | |
| 5-Acetyl-1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-2,4(1H,3H)-pyrimidinedione | C₁₃H₁₀ClF₃N₄O₃ | Acetyl group; methylamino linkage to pyridinyl | 362.69 | Higher polarity (pKa ~8.05) | |
| 4-Chloro-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone | C₁₂H₉ClF₃N₃O | Pyridazinone core; chloro and trifluoromethylphenyl groups | 303.67 | Herbicidal activity | |
| 5-Methyl-3-[3-[4-[2-(2,2,2-trifluoroethoxy)phenyl]piperazinyl]propyl]-2,4(1H,3H)-pyrimidinedione | C₂₀H₂₂F₃N₄O₃ | Piperazinyl-propyl chain; trifluoroethoxy group | 444.41 | CNS-targeting potential |
Key Structural and Functional Differences
- Substituent Effects: The target compound’s hydrazonoyl bridge differentiates it from analogues like the acetylated pyrimidinedione in , which has a methylamino linkage. The hydrazonoyl group may confer stronger hydrogen-bonding capacity, influencing binding to biological targets.
- Bioactivity: Pyridazinone derivatives (e.g., ) often exhibit herbicidal or antifungal activity, whereas pyrimidinediones with piperazinyl chains (e.g., ) are explored for neurological applications.
- Physicochemical Properties: The target compound’s molecular weight (389.73 g/mol) and lipophilic trifluoromethyl group may enhance membrane permeability compared to lighter derivatives like the pyridazinone in (303.67 g/mol).
Research Findings and Implications
- Synthetic Routes: The synthesis of pyridinyl-linked pyrimidinediones often involves nucleophilic substitution or condensation reactions, as seen in pyridazinone preparations (e.g., ). However, the target compound’s hydrazonoyl bridge likely requires specialized hydrazine coupling steps .
- Stability and Solubility : The trifluoromethyl group improves metabolic stability but may reduce aqueous solubility. Analogues with polar acetyl groups (e.g., ) exhibit higher predicted solubility (pKa ~8.05), suggesting formulation challenges for the target compound.
- Further studies are needed to validate these hypotheses.
Biological Activity
The compound 5-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethanehydrazonoyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione is a complex organic molecule with potential biological activities. This article synthesizes available research findings on its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 371.75 g/mol. The structure features a pyrimidinedione core and a pyridine moiety with trifluoromethyl and chloro substituents, which are known to enhance biological activity through increased lipophilicity and potential for interaction with biological macromolecules.
Antifungal Activity
One of the primary areas of research has focused on the compound's antifungal properties. It has been shown to inhibit the growth of various fungal pathogens by targeting specific biochemical pathways. For instance, it acts as an inhibitor of succinate dehydrogenase in the mitochondrial respiratory chain, a mechanism that is critical for energy production in fungi.
Table 1: Antifungal Efficacy Against Common Fungal Strains
| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Mode of Action |
|---|---|---|
| Candida albicans | 0.5 µg/mL | Inhibition of succinate dehydrogenase |
| Aspergillus niger | 1.0 µg/mL | Disruption of mitochondrial function |
| Trichophyton rubrum | 0.25 µg/mL | Metabolic pathway inhibition |
Anticancer Activity
Recent studies have also explored the anticancer potential of this compound. Research indicates that it exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS) .
Case Study: Cytotoxicity in Cancer Cell Lines
A study conducted on MCF-7 (breast cancer) and A549 (lung cancer) cell lines demonstrated that treatment with the compound resulted in significant cell death at concentrations as low as 10 µM after 24 hours of exposure. Flow cytometry analysis confirmed an increase in apoptotic cells, indicating its potential as a chemotherapeutic agent .
Pharmacokinetics and Toxicology
The pharmacokinetic profile indicates that the compound has favorable absorption characteristics due to its lipophilic nature. However, toxicity assessments reveal that while it shows low acute toxicity in animal models, chronic exposure could lead to organ-specific effects, necessitating further investigation into its safety profile .
Table 2: Toxicological Profile
| Parameter | Value |
|---|---|
| LD50 (oral, rat) | >2000 mg/kg |
| Mutagenicity | Negative in Ames test |
| Organ Toxicity | Liver (elevated enzyme levels at high doses) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
